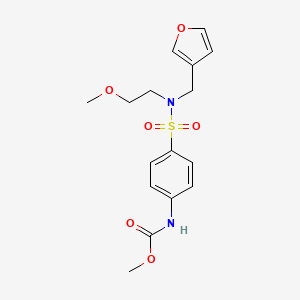

methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring core substituted with a sulfamoyl group and a methyl carbamate moiety. Carbamates are well-known for their applications in medicinal chemistry and agrochemicals due to their hydrolytic stability and ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

methyl N-[4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c1-22-10-8-18(11-13-7-9-24-12-13)25(20,21)15-5-3-14(4-6-15)17-16(19)23-2/h3-7,9,12H,8,10-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJBCKOOEKZUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate, with the CAS number 1421458-17-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₉N₃O₆S

- Molecular Weight : 353.4 g/mol

- Structure : The compound features a carbamate functional group linked to a phenyl ring substituted with a sulfamoyl group and a furan moiety.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, furan derivatives have been shown to inhibit the Farnesyltransferase enzyme, which plays a crucial role in the Ras signaling pathway associated with cancer development .

- Anti-inflammatory Effects : Research indicates that sulfamoyl compounds can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models of disease .

- Antimicrobial Properties : Compounds containing furan and sulfamoyl groups have been reported to possess antimicrobial activities against various pathogens, suggesting potential applications in treating infections .

Study on Anticancer Activity

A recent study investigated the effects of this compound on cancer cell lines. The findings indicated:

- Cell Viability : The compound significantly reduced cell viability in A549 lung cancer cells.

- Mechanism : The reduction in viability was associated with apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Arrest |

|---|---|---|---|

| A549 | 25 | Yes | G1 |

| HeLa | 30 | Yes | G1 |

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar sulfamoyl compounds. The results demonstrated that:

- Cytokine Levels : Treatment with the compound decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

- Mechanism : This effect was mediated through the inhibition of NF-kB signaling pathways.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 75 |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbamate Derivatives

Key Observations :

- Sulfamoyl vs. Urea/Amide Groups: The target compound’s sulfamoyl group (R$2$NSO$2$) distinguishes it from urea-linked carbamates like desmedipham, which feature a phenylurea motif.

- Substituent Effects : The furan-3-ylmethyl and 2-methoxyethyl substituents introduce ether and heteroaromatic functionalities, likely increasing hydrophilicity compared to purely alkyl or chloro-substituted analogues (e.g., compounds 4a–i in ) .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Trends

Notes:

- The target compound’s furan and methoxyethyl groups likely reduce logP compared to chlorinated analogues, enhancing aqueous solubility.

- Hydrogen-bonding interactions from the sulfamoyl group may further improve solubility, as seen in sulfonamide derivatives () .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step protocols, including carbamate formation and sulfamoylation. For example, analogous carbamate syntheses require precise stoichiometric control of phenyl chloroformate and amines (e.g., 4-chloroaniline in 1:1 molar ratios) to minimize side reactions like dimerization . Reaction temperatures (e.g., 20°C for sulfamoyl chloride additions) and solvent selection (e.g., carbon tetrachloride for SCl₂ reactions) are critical to suppress hydrolysis and ensure high yields . Purification via recrystallization (e.g., methanol) and validation by TLC (e.g., ethanol/DMSO 3:1) are standard .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer : Infrared spectroscopy identifies carbonyl (C=O) stretches (1700–1705 cm⁻¹) and N–H stretches (3300–3350 cm⁻¹) to verify carbamate and sulfamoyl groups . H NMR in deuterated solvents (e.g., C₃D₆O) resolves aromatic protons (δ 7.1–8.1 ppm) and sulfonamide N–H signals (δ ~9.4 ppm) . Advanced C NMR and 2D HSQC can map quaternary carbons and confirm substitution patterns .

Q. What are the primary biological targets of structurally similar carbamate-sulfamoyl hybrids?

- Methodological Answer : Analogous compounds inhibit bacterial dihydropteroate synthase (DHPS) via sulfamoyl group interactions with the pterin-binding site, disrupting folate biosynthesis . In medicinal chemistry, carbamates enhance pharmacokinetic properties (e.g., metabolic stability) . Target validation requires enzyme inhibition assays (e.g., spectrophotometric monitoring of DHPS activity) and molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced Research Questions

Q. How do conflicting reports on biological activity across studies arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., bacterial strain selection, nutrient media pH) or impurities in synthesized batches. For example, residual solvents (e.g., pyridine) in sulfamoylation steps may artifactually inhibit enzymes . Mitigation involves:

- Standardization : Use HPLC (≥95% purity thresholds) and LC-MS to validate compound integrity .

- Replication : Cross-validate results in orthogonal assays (e.g., MIC tests vs. time-kill curves for antimicrobial activity) .

Q. What experimental strategies are recommended for elucidating the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrates:

- Degradation Studies : Hydrolysis/photolysis under controlled pH and UV light to assess stability .

- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC₅₀) and bioaccumulation studies (logP measurements via shake-flask method) .

- Metabolite Identification : Use HRMS and F NMR (if fluorinated analogs exist) to track transformation products .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.